Hexyldimethyloctylammonium Bromide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

hexyl-dimethyl-octylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEOLZRKTOBVMX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCCCC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659924 |

Source

|

| Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187731-26-6 |

Source

|

| Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyldimethyloctylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexyldimethyloctylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyldimethyloctylammonium bromide is a quaternary ammonium surfactant characterized by its asymmetric hydrophobic chains, specifically a hexyl and an octyl group attached to a dimethylammonium head group. This molecular structure imparts distinct physicochemical properties that are of significant interest in various scientific and industrial applications, including drug delivery, formulation science, and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to guide researchers in their investigations.

Core Physicochemical Properties

The unique arrangement of alkyl chains in this compound influences its self-assembly behavior in aqueous solutions, leading to the formation of micelles at a specific concentration. These properties are crucial for its function as a solubilizing agent, emulsifier, and stabilizer.

Quantitative Data Summary

A thorough review of the available scientific literature has yielded key quantitative data for this compound, which are summarized in the table below. It is important to note that while the critical micelle concentration (CMC) has been experimentally determined, other surface-active properties such as the surface tension at the CMC, maximum surface excess concentration, and minimum area per molecule have not been extensively reported in the reviewed literature. This presents an opportunity for further research to fully characterize this surfactant.

| Property | Value | Method of Determination |

| Molecular Formula | C₁₆H₃₆BrN | - |

| Molecular Weight | 322.37 g/mol | Mass Spectrometry |

| IUPAC Name | N-hexyl-N,N-dimethyl-1-octanaminium bromide | - |

| CAS Number | 187731-26-6 | - |

| Physical State | Liquid (at 20°C) | Visual Observation |

| Critical Micelle Concentration (CMC) | 32–34 mM | Pyrene Fluorescence Method[1] |

| Hydrodynamic Radius (Monomer) | ~0.46 nm | DOSY (Diffusion-Ordered Spectroscopy)[1] |

| Hydrodynamic Radius (Micelle) | ~1.5 nm | Dynamic Light Scattering (DLS)[1] |

| Surface Tension at CMC (γ_cmc) | Data not available in the literature reviewed. | Tensiometry |

| Maximum Surface Excess Concentration (Γ_max) | Data not available in the literature reviewed. | Calculated from surface tension data |

| Minimum Area per Molecule (A_min) | Data not available in the literature reviewed. | Calculated from Γ_max |

Experimental Protocols

To facilitate further research and allow for the determination of the currently unavailable physicochemical parameters, this section provides detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant, representing the concentration at which micelle formation begins. Several methods can be employed for its determination.

This method is based on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. In aqueous solution, pyrene exhibits a series of emission peaks, and the ratio of the intensities of the first and third peaks (I₁/I₃) is highly dependent on the polarity of the surrounding medium.

-

Materials: this compound, pyrene, high-purity water, volumetric flasks, fluorescence spectrophotometer.

-

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution using an excitation wavelength of 335 nm.[1]

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated from the intersection of the two linear portions of the plot.

-

This classical method relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

-

Materials: this compound, high-purity water, tensiometer (with a Du Noüy ring or Wilhelmy plate), glass vessel, magnetic stirrer.

-

Protocol:

-

Calibrate the tensiometer with high-purity water.

-

Prepare a stock solution of this compound in high-purity water.

-

Prepare a series of dilutions from the stock solution.

-

Measure the surface tension of each solution, starting from the most dilute, ensuring the ring or plate is thoroughly cleaned between measurements.

-

Plot the surface tension (γ) versus the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at which the sharp decrease in surface tension levels off. It is determined by the intersection of the two linear regions of the plot.

-

This method is suitable for ionic surfactants like this compound. It is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the surfactant exists as monomers and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.

-

Materials: this compound, high-purity water, conductometer with a temperature-controlled cell, volumetric flasks.

-

Protocol:

-

Calibrate the conductometer with standard KCl solutions.

-

Prepare a series of aqueous solutions of this compound of known concentrations.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

Determination of Surface Tension at CMC (γ_cmc), Maximum Surface Excess Concentration (Γ_max), and Minimum Area per Molecule (A_min)

These parameters are derived from the surface tension measurements obtained as described in the tensiometry protocol.

-

γ_cmc Determination: The surface tension at the CMC is the value of the surface tension at the plateau region of the surface tension versus log(concentration) plot, above the CMC.

-

Γ_max and A_min Calculation: These values are calculated from the slope of the surface tension versus log(concentration) plot just before the CMC, using the Gibbs adsorption isotherm. For an ionic surfactant like this compound, the equation is:

Γ_max = - (1 / (2 * R * T)) * (dγ / d(ln C))

where:

-

Γ_max is the maximum surface excess concentration (in mol/m²).

-

R is the ideal gas constant (8.314 J/(mol·K)).

-

T is the absolute temperature (in Kelvin).

-

dγ / d(ln C) is the slope of the linear portion of the γ versus ln(C) plot just below the CMC. The factor of 2 in the denominator is for a 1:1 ionic surfactant in the absence of excess salt.

The minimum area per molecule (A_min) at the air-water interface is then calculated from Γ_max using the following equation:

A_min = 1 / (Γ_max * N_A)

where:

-

A_min is the minimum area per molecule (in m²/molecule).

-

N_A is Avogadro's number (6.022 x 10²³ molecules/mol).

-

Visualization of Experimental Workflows

To provide a clear and logical representation of the experimental processes described, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Synthesis and Structure of Hexyldimethyloctylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyldimethyloctylammonium bromide is a quaternary ammonium compound (QAC) with potential applications in various scientific and industrial fields, including roles as a surfactant, antimicrobial agent, and phase-transfer catalyst. This technical guide provides a comprehensive overview of the synthesis and structural characteristics of this compound. Detailed experimental protocols, based on established methodologies for the synthesis of analogous long-chain QACs, are presented. Furthermore, this document summarizes the key physicochemical properties and provides an analysis of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) that are critical for the characterization and identification of this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

Quaternary ammonium compounds (QACs) are a versatile class of organic salts with a wide range of applications stemming from their unique amphiphilic nature, which combines a positively charged hydrophilic head group with one or more hydrophobic alkyl chains. This compound, with its C6 and C8 alkyl chains, is a member of this family. Its structure suggests potential utility as a surfactant and antimicrobial agent, making it a compound of interest for researchers in materials science, microbiology, and drug development. This guide aims to provide a detailed technical resource for the synthesis, purification, and structural elucidation of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction known as the Menshutkin reaction.[1] This reaction involves the N-alkylation of a tertiary amine with an alkyl halide.[1] For the synthesis of this compound, two primary synthetic routes are viable, both starting from commercially available precursors.

Synthetic Routes:

-

Route A: Reaction of N,N-dimethyloctylamine with 1-bromohexane.

-

Route B: Reaction of N,N-dimethylhexylamine with 1-bromooctane.

Both routes are expected to yield the desired product. The choice of route may depend on the availability and cost of the starting materials.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of similar long-chain quaternary ammonium bromides.[2]

Materials:

-

N,N-dimethyloctylamine (or N,N-dimethylhexylamine)

-

1-bromohexane (or 1-bromooctane)

-

Acetonitrile (or other suitable polar aprotic solvent, e.g., DMF)

-

Diethyl ether (for purification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure (Route A):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyloctylamine (1 equivalent) in acetonitrile.

-

Add 1-bromohexane (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil, is then purified. Trituration with diethyl ether is a common method. Add diethyl ether to the crude product and stir vigorously. The product should precipitate as a solid or a dense oil.

-

Decant the diethyl ether. Repeat the washing step two more times to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to remove any residual solvent.

Note: The reaction can also be performed neat (without solvent) by heating the mixture of the tertiary amine and alkyl bromide.[2]

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Structure and Physicochemical Properties

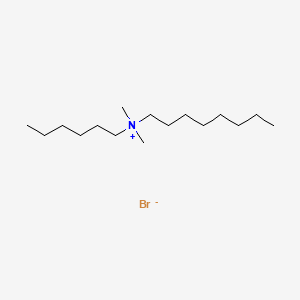

The structure of this compound consists of a central nitrogen atom covalently bonded to two methyl groups, a hexyl chain, and an octyl chain, with a bromide counter-ion.

Molecular Structure Diagram

Caption: Structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 187731-26-6 | [3] |

| Molecular Formula | C16H36BrN | [3] |

| Molecular Weight | 322.37 g/mol | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | [4][5] |

| Purity | >97.0% (by non-aqueous titration) | [4][5] |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place under inert gas | [4][5] |

| Properties to Avoid | Hygroscopic | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. Below are the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of similar long-chain quaternary ammonium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | Multiplet | 4H | -N⁺-CH₂ - (from hexyl and octyl chains) |

| ~3.1 | Singlet | 6H | -N⁺-(CH₃ )₂ |

| ~1.7 | Multiplet | 4H | -N⁺-CH₂-CH₂ - (from hexyl and octyl chains) |

| ~1.3 | Broad Multiplet | 18H | -(CH₂ )n- (internal methylene groups of hexyl and octyl chains) |

| ~0.9 | Triplet | 6H | -CH₃ (terminal methyl groups of hexyl and octyl chains) |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | -N⁺-C H₂- (from hexyl and octyl chains) |

| ~51 | -N⁺-(C H₃)₂ |

| ~31 | -C H₂- (internal methylene groups) |

| ~29 | -C H₂- (internal methylene groups) |

| ~26 | -C H₂- (internal methylene groups) |

| ~22 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2965 | Strong | C-H stretch (asymmetric, CH₃) |

| 2920-2930 | Strong | C-H stretch (asymmetric, CH₂) |

| 2850-2860 | Strong | C-H stretch (symmetric, CH₂) |

| 1465-1475 | Medium | C-H bend (scissoring, CH₂) |

| ~1485 | Medium | C-N⁺ stretch |

| 1375-1385 | Medium | C-H bend (symmetric, CH₃) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for analyzing quaternary ammonium salts. The spectrum is expected to show a prominent peak for the cationic portion of the molecule.

| m/z | Assignment |

| ~242.3 | [M-Br]⁺ (C₁₆H₃₆N⁺) |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound. The provided experimental protocol, based on established methods, offers a reliable pathway for its synthesis in a laboratory setting. The tabulated physicochemical properties and predicted spectroscopic data serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar quaternary ammonium compounds. The detailed information presented herein is intended to facilitate further research and development in areas where such compounds show promise.

References

aggregation behavior of asymmetric cationic surfactants

An In-Depth Technical Guide to the Aggregation Behavior of Asymmetric Cationic Surfactants

Abstract

Asymmetric cationic surfactants, characterized by unequal hydrophobic chains or complex head groups, represent a pivotal class of amphiphiles with unique self-assembly behaviors. Unlike their symmetric counterparts, their molecular asymmetry introduces significant alterations in packing parameters, leading to the formation of diverse and often stimuli-responsive aggregate structures such as micelles, vesicles, and rod-like assemblies. This guide provides a comprehensive technical overview of the core principles governing the aggregation of these surfactants. It details the factors influencing their self-assembly, summarizes key quantitative data, outlines rigorous experimental protocols for their characterization, and explores their burgeoning applications, particularly in advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis, characterization, and application of asymmetric cationic surfactants.

Introduction to Asymmetric Cationic Surfactants

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group.[1] Cationic surfactants possess a positively charged head group, which plays a critical role in their interaction with negatively charged surfaces and their self-assembly in aqueous solutions.[2]

Traditionally, extensive research has focused on symmetric surfactants, which typically feature one or two identical hydrophobic chains. Asymmetric cationic surfactants deviate from this structure by having:

-

Two hydrophobic tails of unequal length (e.g., hexyldimethyloctylammonium bromide, C6C8DAB).[1]

-

A complex or bulky head group attached to a single or multiple chains.

This structural asymmetry disrupts the otherwise uniform packing of molecules, leading to a richer phase behavior and the formation of varied aggregate morphologies beyond simple spherical micelles.[3][4] This unique characteristic makes them highly valuable in specialized applications, from nanostructure engineering to the development of sophisticated drug delivery vehicles.[5][6]

Fundamentals of Surfactant Self-Assembly

The primary driving force for surfactant aggregation in water is the hydrophobic effect. To minimize the unfavorable contact between their hydrophobic tails and water molecules, surfactants spontaneously self-assemble into organized structures called aggregates or micelles once a specific concentration is reached.[3] This concentration is known as the Critical Micelle Concentration (CMC) .

Below the CMC, surfactants exist predominantly as monomers in the solution.[7] As the concentration increases to the CMC, the interface between the aqueous phase and air becomes saturated with monomers, and further addition leads to the formation of stable aggregates in the bulk solution.[8] The morphology of these aggregates (e.g., spherical, cylindrical, vesicular) is governed by the surfactant's molecular geometry, often described by the critical packing parameter (CPP). Asymmetry in the hydrophobic tails directly influences the CPP, allowing for the formation of non-spherical structures like vesicles, which are particularly useful for encapsulating therapeutic agents.[9]

Factors Influencing Aggregation Behavior

The self-assembly process of asymmetric cationic surfactants is sensitive to both their intrinsic molecular structure and external environmental conditions.

-

Structure of Hydrophobic Group : An increase in the total number of carbon atoms in the hydrophobic chains decreases the CMC, as the molecule becomes more hydrophobic.[10] The asymmetry itself is a critical factor; significant differences in chain length can hinder efficient packing, potentially increasing the CMC compared to a symmetric analogue with the same total carbon count, but favoring the formation of vesicles over micelles.

-

Nature of Head Group : Bulky or multi-headed cationic groups increase the effective area per molecule, which can lead to higher CMC values and favor lower curvature aggregates.[11]

-

Counterions : The nature of the counterion (e.g., Cl⁻, Br⁻) affects the degree to which the charge of the cationic head groups is neutralized.[10] Weakly hydrated ions bind more closely to the micelle surface, reducing electrostatic repulsion and lowering the CMC.[10]

-

Addition of Electrolytes : Adding salt to solutions of ionic surfactants shields the electrostatic repulsion between the charged head groups, which promotes aggregation, thereby lowering the CMC and often increasing the size of the aggregates.[10]

-

Temperature and pH : For many cationic surfactants, increasing temperature can disrupt the structured water around the hydrophobic tails, which can subtly affect the CMC.[12] pH can be a significant factor for surfactants with pH-sensitive groups (e.g., those derived from amino acids), altering the head group charge and dramatically influencing aggregation.[13][14]

Quantitative Analysis of Aggregation Properties

The aggregation behavior of surfactants is quantified by several key parameters. The following table summarizes representative data for an asymmetric cationic surfactant, highlighting how properties can change with concentration.

| Parameter | Surfactant: this compound (C6C8DAB) | Reference |

| Critical Micelle Conc. (CMC) | 32–34 mM | [1] |

| Aggregation Behavior | Forms large aggregates (vesicles) near the CMC. These transition to smaller micelles at higher concentrations (> 50 mM). | [1] |

| Hydrodynamic Diameter (DLS) | Large aggregates (~100-1000 nm) are observed at concentrations near the CMC (e.g., 50 mM). | [1] |

| Transmittance | Solution becomes visibly turbid at concentrations where large aggregates form, with minimum transmittance around 50 mM. | [1] |

Note: Quantitative data for a wide range of novel asymmetric surfactants is often specific to the research in which they are synthesized and may not be broadly compiled. The values presented are illustrative of the types of data generated.

Experimental Protocols for Characterization

A multi-faceted approach is required to fully characterize the .

Determination of Critical Micelle Concentration (CMC)

The CMC is determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its dependence on concentration.[8]

a) Surface Tensiometry

-

Principle : The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface is saturated, and the surface tension remains relatively constant as newly added monomers form micelles in the bulk solution.[7][15]

-

Methodology (Wilhelmy Plate Method) :

-

Prepare a series of surfactant solutions of varying concentrations in a suitable solvent (e.g., deionized water).[7]

-

Calibrate the tensiometer using a liquid of known surface tension.

-

For each concentration, immerse a clean platinum Wilhelmy plate into the solution.[16]

-

Measure the force required to hold the plate at the air-liquid interface. This force is proportional to the surface tension.

-

Record the equilibrium surface tension value for each solution.[16]

-

Plot surface tension (γ) versus the logarithm of the surfactant concentration (log C).

-

The CMC is the concentration at the intersection of the two linear regions of the plot.[7]

-

b) Conductivity Method

-

Principle : This method is suitable for ionic surfactants. Below the CMC, conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, monomers aggregate into micelles. Micelles are less mobile and bind counterions, resulting in a lower rate of conductivity increase.[3][15] The plot of conductivity versus concentration will therefore show a distinct change in slope.[17]

-

Methodology :

-

Prepare a series of surfactant solutions of known concentrations.

-

Calibrate a conductivity meter using standard solutions.

-

Measure the specific conductance of each surfactant solution at a constant temperature.

-

Plot the specific conductance versus the surfactant concentration.

-

The plot will show two linear portions with different slopes. The concentration at which the slopes intersect is the CMC.[7]

-

Characterization of Aggregate Size and Morphology

a) Dynamic Light Scattering (DLS)

-

Principle : DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[18] The rate of these fluctuations is related to the particle's diffusion coefficient, which can be used to calculate the hydrodynamic diameter (dн) via the Stokes-Einstein equation.[19][20] This technique provides the average size, size distribution, and a polydispersity index (PDI) of the aggregates in solution.[20]

-

Methodology :

-

Prepare surfactant solutions at concentrations above the CMC.

-

Filter the solutions through a micropore filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust.[20]

-

Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

-

Set the measurement parameters in the software, including solvent viscosity and refractive index.[20]

-

Initiate the measurement. The instrument's correlator analyzes the scattered light fluctuations to generate a correlation function.

-

The software algorithm processes this function to yield the z-average hydrodynamic diameter, size distribution profile, and PDI.

-

b) Transmission Electron Microscopy (TEM)

-

Principle : TEM provides direct visualization of the morphology and structure of surfactant aggregates.[4] A beam of electrons is transmitted through an ultra-thin sample, and an image is formed from the interaction of the electrons with the sample. Staining agents are often required to enhance the contrast of soft materials like surfactants.[4]

-

Methodology (Negative Staining) :

-

Place a small drop of the surfactant solution (at a concentration where aggregates are present) onto a TEM grid (e.g., carbon-coated copper grid).

-

After a brief incubation period (e.g., 1-2 minutes), wick away the excess liquid with filter paper.

-

Apply a drop of a heavy-metal staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid.

-

After 1-2 minutes, remove the excess stain.

-

Allow the grid to air-dry completely.

-

Image the grid in a transmission electron microscope at an appropriate accelerating voltage. The aggregates will appear as light areas against a dark background of the stain.

-

Applications in Drug Development

The unique properties of asymmetric cationic surfactants make them highly suitable for pharmaceutical applications.[9] Their ability to form vesicles and other complex structures allows for the efficient encapsulation of both hydrophobic and hydrophilic drugs, improving solubility and stability.[6][21]

-

Enhanced Drug Solubility and Delivery : Hydrophobic drugs can be encapsulated within the core of micelles or vesicles, increasing their apparent solubility in aqueous formulations.[6]

-

Improved Permeation : The positive charge of cationic surfactants facilitates interaction with negatively charged biological membranes (e.g., cell surfaces, skin).[6] This interaction can temporarily disrupt the membrane structure, enhancing the permeation of the encapsulated drug into cells or across skin layers.[22]

-

Gene Delivery : The cationic head groups can electrostatically bind to negatively charged genetic material like DNA and siRNA, forming complexes (lipoplexes) that can protect the genetic material from degradation and facilitate its entry into cells for gene therapy applications.[9]

-

Stimuli-Responsive Systems : Asymmetric surfactants can be designed to be sensitive to pH or temperature. A change in these conditions can trigger a change in aggregate morphology (e.g., from vesicles to micelles), leading to the controlled release of an encapsulated drug at a specific target site.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 4. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. How do cationic surfactants improve drug delivery? - Blog [panze-chemical.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. scribd.com [scribd.com]

- 12. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. justagriculture.in [justagriculture.in]

- 16. commons.erau.edu [commons.erau.edu]

- 17. Method of Determination of CMC | PPT [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 20. benchchem.com [benchchem.com]

- 21. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Core Mechanism of Action of Quaternary Ammonium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quaternary Ammonium Compounds (QACs) represent a significant class of cationic surfactants extensively utilized across various sectors, including healthcare, food safety, and industrial applications, for their potent, broad-spectrum antimicrobial properties. Their efficacy stems from a multi-faceted mechanism of action that primarily targets the microbial cell envelope, initiating a cascade of events culminating in cell death. This technical guide provides a comprehensive overview of the core mechanisms of QACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development professionals.

Primary Antimicrobial Mechanism: A Multi-Step Assault on the Cell Envelope

The antimicrobial activity of QACs is not attributed to a single, isolated event but rather to a sequential and cooperative process that dismantles the crucial protective layers of microbial cells. The permanently positive charge of the quaternary nitrogen atom is the key structural feature that drives their interaction with the negatively charged components of the microbial cell surface.[1][2]

Stage 1: Adsorption and Binding to the Cell Surface

The initial interaction between a QAC molecule and a microbial cell is governed by electrostatic attraction. The cationic head of the QAC is drawn to the anionic components of the cell wall.[1][3] In Gram-positive bacteria, the primary targets are teichoic and lipoteichoic acids embedded in the thick peptidoglycan layer.[2][3] For Gram-negative bacteria, the initial binding occurs with the lipopolysaccharides (LPS) of the outer membrane.[4] This initial adsorption is a rapid process that effectively concentrates the QAC molecules at the cell surface, setting the stage for subsequent disruptive actions.[5]

Stage 2: Penetration and Disruption of the Cell Membrane

Following adsorption, the hydrophobic alkyl chains of the QACs penetrate the hydrophobic core of the cytoplasmic membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane fluidity and integrity.[6][7] This disorganization creates pores and channels in the membrane, compromising its function as a selective barrier.[2]

Stage 3: Leakage of Intracellular Components

The loss of membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+), protons (H+), and small metabolites.[5][7] This efflux disrupts the electrochemical gradients across the membrane, leading to the dissipation of the proton motive force and a decrease in the membrane potential.[6] At higher concentrations or with prolonged exposure, larger molecules, including proteins, RNA, and DNA, can also leak from the cell, leading to a complete loss of cellular function and viability.[5]

Intracellular Targets and Secondary Mechanisms

While membrane disruption is the primary mechanism of action, QACs can also exert their antimicrobial effects through interactions with intracellular components once they have gained entry into the cell.

Enzyme Inhibition and Protein Denaturation

QACs can interact with and inhibit the activity of essential intracellular enzymes. This inhibition can occur through the denaturation of the protein structure or by binding to the active sites of enzymes, thereby disrupting critical metabolic pathways.[8] The interaction with membrane-bound enzymes, such as those involved in the respiratory chain, can further impair cellular energy production.

Interaction with Nucleic Acids

Some evidence suggests that QACs can bind to DNA, although this is considered a secondary mechanism.[5] The cationic nature of QACs allows for electrostatic interactions with the negatively charged phosphate backbone of DNA, which could potentially interfere with DNA replication and transcription processes.

Quantitative Data on QAC Efficacy

The antimicrobial efficacy of QACs can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Quaternary Ammonium Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Benzalkonium Chloride | Escherichia coli | 25 mg/L | [9] |

| Benzalkonium Chloride | Staphylococcus aureus | 2 mg/L - 4 mg/L | [10][11] |

| Benzalkonium Chloride | Staphylococcus aureus (ATCC 6538) | 3.9 µg/mL | [12] |

| Benzalkonium Chloride | Staphylococcus aureus (ATCC 29213) | 7.8 µg/mL | [12] |

Exposure to sub-inhibitory concentrations of QACs can lead to the development of tolerance in some bacterial populations, resulting in an increase in the MIC.

| Quaternary Ammonium Compound | Microorganism | Fold Increase in MIC (after sub-MIC exposure) | Reference |

| Benzalkonium Chloride | Acinetobacter baumannii | 2-16 fold | [10] |

| Benzalkonium Chloride | Staphylococcus aureus (M6538.x) | 2-fold | [12] |

| Benzalkonium Chloride | Staphylococcus aureus (M29213.p) | 2-fold | [12] |

Commercial disinfectant formulations containing QACs have demonstrated high efficacy in reducing microbial viability, particularly in biofilms.

| Disinfectant Type | Assay | Efficacy | Reference |

| Commercial QAC-based disinfectants (6 out of 8 tested) | BacTiter-Glo biofilm assay | >95% reduction in relative luminescence in 59 single-species biofilms after 30 min exposure | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of a QAC that inhibits the visible growth of a bacterial strain.

Methodology:

-

Preparation of QAC dilutions: Prepare a series of twofold dilutions of the QAC in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the QAC dilutions. Include a positive control (broth with inoculum, no QAC) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the results: The MIC is the lowest concentration of the QAC at which there is no visible turbidity (growth) in the well.

Membrane Potential Assay using DiSC3(5)

Principle: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a membrane potential-sensitive probe that accumulates in polarized bacterial cells, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[13][14]

Methodology:

-

Cell preparation: Grow bacteria to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose for E. coli or 20 mM glucose for S. aureus, pH 7.4).[15] Resuspend the cells in the same buffer to a final optical density at 600 nm (OD600) of 0.05.[15]

-

Dye loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.8 µM and incubate at room temperature with shaking for approximately 1 hour to allow for dye uptake and fluorescence quenching.[15] For S. aureus, it may be beneficial to add KCl to a final concentration of 200 mM and incubate for 30 minutes before adding the dye.[15]

-

Fluorescence measurement: Transfer 2 mL of the cell suspension to a cuvette.[15] Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.[15]

-

Addition of QAC: Add the desired concentration of the QAC to the cuvette and continuously record the fluorescence until a plateau is reached.[15] An increase in fluorescence indicates membrane depolarization.

-

Controls: Use a known depolarizing agent, such as gramicidin or valinomycin, as a positive control to induce complete depolarization.[13][16]

Protein Leakage Assay

Principle: Damage to the bacterial cell membrane caused by QACs leads to the leakage of intracellular proteins into the surrounding medium. The amount of leaked protein can be quantified using a colorimetric method such as the Bradford assay.[17]

Methodology:

-

Cell treatment: Treat a bacterial cell suspension with various concentrations of the QAC for a specific period (e.g., 12 hours).[17] Include an untreated control.

-

Supernatant collection: Centrifuge the treated cell suspensions at 6000 rpm for 15 minutes to pellet the cells.[17] Carefully collect the supernatant, which contains any leaked proteins.

-

Bradford assay:

-

Quantification: Use a standard curve prepared with a known protein, such as Bovine Serum Albumin (BSA), to determine the concentration of protein in the supernatant.[17] An increase in protein concentration in the supernatant of treated cells compared to the control indicates membrane damage.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the antimicrobial action of quaternary ammonium compounds.

Caption: Signaling pathway of QAC antimicrobial action.

Caption: Experimental workflow for membrane potential assay.

Caption: Experimental workflow for protein leakage assay.

References

- 1. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Further Study of the Polar Group’s Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of the Stress Response on Quaternary Ammonium Compound Disinfectant Susceptibility in Serratia Species [mdpi.com]

- 9. Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. frontiersin.org [frontiersin.org]

- 14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Hexyldimethyloctylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data and Structure-Activity Relationship

The critical micelle concentration is a fundamental property of a surfactant, defined as the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously in solution to form micelles.[1] This transition point is marked by abrupt changes in the physicochemical properties of the solution, such as conductivity, surface tension, and the solubilization of hydrophobic probes.[1]

The molecular structure of a surfactant, particularly the length of its hydrophobic alkyl chain(s), is a primary determinant of its CMC. For ionic surfactants, a well-established rule is that the CMC decreases by approximately a factor of two for each methylene group (–CH₂) added to the hydrophobic tail.[2]

Hexyldimethyloctylammonium bromide is a quaternary ammonium salt with two distinct alkyl chains: a hexyl (C6) group and an octyl (C8) group. To estimate its CMC, it is instructive to examine the CMCs of the corresponding single-chain alkyltrimethylammonium bromides. The data presented below for hexyltrimethylammonium bromide (C6TAB) and octyltrimethylammonium bromide (C8TAB) at 25°C provide a valuable comparative baseline.

Table 1: Critical Micelle Concentration of Structurally Related Surfactants

| Surfactant Name | Abbreviation | Chemical Structure | Number of Carbons in Alkyl Chain | CMC (mmol/L) at 25°C |

| Hexyltrimethylammonium Bromide | C6TAB | CH₃(CH₂)₅N⁺(CH₃)₃ Br⁻ | 6 | ~260 |

| Octyltrimethylammonium Bromide | C8TAB | CH₃(CH₂)₇N⁺(CH₃)₃ Br⁻ | 8 | ~130 |

Data compiled from studies on alkyltrimethylammonium bromides.[2][3]

Given that this compound possesses both a C6 and a C8 chain, its overall hydrophobicity will be greater than C6TAB but likely influenced in a complex manner compared to a single-chain C8 or C14 surfactant. It is reasonable to hypothesize that its CMC will be significantly lower than that of C6TAB and likely lower than C8TAB, reflecting the increased hydrophobic character contributed by the two alkyl chains.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined using various techniques that monitor a physical property of the solution as a function of surfactant concentration. The concentration at which an abrupt change in the slope of the plotted data occurs is identified as the CMC. Below are detailed protocols for three common and robust methods.

Conductometry

This method is highly suitable for ionic surfactants like this compound. It relies on the principle that the molar conductivity of the solution changes at the CMC. Below the CMC, the conductivity increases linearly with the concentration of surfactant monomers. Above the CMC, the formation of larger, less mobile micelles (with bound counter-ions) leads to a decrease in the slope of the conductivity versus concentration plot.[2]

Methodology:

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in high-purity, deionized water.

-

Create a series of dilutions from the stock solution to cover a concentration range expected to bracket the CMC (e.g., from 1 mM to 200 mM).

-

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard solutions.

-

Maintain a constant temperature for all solutions using a thermostatic water bath (e.g., 25.0 ± 0.1 °C), as conductivity is temperature-dependent.

-

Measure the specific conductivity of each prepared surfactant solution, ensuring the conductivity probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The resulting plot will show two distinct linear regions with different slopes.

-

Perform linear regression on the data points in both the pre-micellar and post-micellar regions.

-

The CMC is determined from the concentration at the intersection of these two regression lines.

-

Surface Tensiometry

This classical method measures the surface tension of the surfactant solution at various concentrations. As surfactant monomers adsorb at the air-water interface, they reduce the surface tension. Once the interface becomes saturated with monomers, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution and a series of dilutions as described for the conductometry method.

-

-

Surface Tension Measurement:

-

Use a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method. Ensure the ring or plate is meticulously cleaned (e.g., by flaming or washing with a suitable solvent) before each measurement to avoid contamination.

-

Allow each solution to equilibrate at a constant temperature before measurement, as surface tension can be time-dependent.

-

Measure the surface tension of each solution, starting from the most dilute to the most concentrated to minimize cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

-

The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau where it remains nearly constant.

-

The CMC is identified as the concentration at the point of intersection between the regression line of the descending portion and the line through the plateau region.

-

Fluorescence Spectroscopy

This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, pyrene exhibits a specific emission spectrum. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a distinct change in its fluorescence spectrum.

Methodology:

-

Probe and Solution Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (e.g., 10⁻³ M).

-

Prepare a series of volumetric flasks for the surfactant dilutions. To each flask, add a small aliquot of the pyrene stock solution and allow the solvent to evaporate completely, leaving a thin film of pyrene. This ensures a constant, low final concentration of pyrene (e.g., 10⁻⁶ M) in each sample.

-

Add the prepared surfactant solutions (of varying concentrations) to the flasks containing the pyrene residue and mix thoroughly to dissolve the probe. Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Use a fluorometer to record the emission spectrum of each sample. For pyrene, the excitation wavelength is typically set around 335 nm, and the emission is scanned from approximately 360 nm to 450 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each surfactant concentration. This ratio is sensitive to the polarity of the pyrene microenvironment.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration or log C.

-

The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the critical micelle concentration using the protocols described above.

References

molecular interactions and self-assembly of C6C8DAB

An in-depth search of scientific databases and literature has revealed no specific molecule or compound with the designation "C6C8DAB." This suggests that "C6C8DAB" may be one of the following:

-

A novel or proprietary compound: The substance may be under development and not yet disclosed in public literature.

-

An internal or abbreviated name: This designation might be an internal code or an abbreviation that is not widely recognized.

-

A typographical error: The name might be misspelled.

Without specific information on the molecular structure, properties, and biological interactions of "C6C8DAB," it is not possible to provide a detailed technical guide as requested. The core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating visualizations for its specific signaling pathways and self-assembly cannot be fulfilled.

To proceed, clarification on the identity of "C6C8DAB" is necessary. If an alternative name, chemical structure, or relevant publications are available, this information would be essential to generate the requested in-depth technical guide.

In the absence of specific information on "C6C8DAB," the following sections provide a generalized framework and examples of the types of data, protocols, and visualizations that would be included in a technical guide for a self-assembling molecule. This framework can be adapted once the correct identity of the molecule is provided.

Section 1: Molecular Interactions

This section would typically detail the non-covalent forces driving the self-assembly of the molecule. Key interactions that are often analyzed include:

-

Hydrogen Bonds: These are crucial for specificity and directionality in self-assembly.

-

Van der Waals Forces: These weak interactions are significant in determining the packing and stability of the assembled structures.

-

Pi-Pi Stacking: Important for molecules containing aromatic rings, influencing the electronic properties of the assembly.

-

Hydrophobic Interactions: A primary driving force for self-assembly in aqueous environments.

-

Electrostatic Interactions: Occur between charged or polar groups and can direct the formation of specific architectures.

Table 1: Summary of Molecular Interaction Energies (Hypothetical Example)

| Interaction Type | Energy (kcal/mol) | Method of Determination |

| Hydrogen Bonding | -5 to -15 | Molecular Dynamics Simulations |

| Pi-Pi Stacking | -2 to -10 | Quantum Mechanical Calculations |

| Hydrophobic Effect | Variable | Isothermal Titration Calorimetry |

| Electrostatic | Variable | Zeta Potential Measurements |

Section 2: Self-Assembly

This section would describe the process by which individual molecules of "C6C8DAB" organize into larger, ordered structures.

Table 2: Quantitative Data on Self-Assembly (Hypothetical Example)

| Parameter | Value | Technique |

| Critical Aggregation Concentration (CAC) | 10 µM | Fluorescence Spectroscopy |

| Aggregate Size (Hydrodynamic Diameter) | 150 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | +25 mV | Electrophoretic Light Scattering |

| Morphology | Nanofibers | Transmission Electron Microscopy (TEM) |

Experimental Protocols

A detailed methodology for each key experiment would be provided.

Example Protocol: Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy

-

Preparation of Stock Solutions: A stock solution of "C6C8DAB" is prepared in a suitable solvent (e.g., DMSO). A stock solution of a fluorescent probe (e.g., pyrene) is prepared in the same solvent.

-

Sample Preparation: A series of solutions with varying concentrations of "C6C8DAB" are prepared in an aqueous buffer. The concentration of the fluorescent probe is kept constant in all samples.

-

Fluorescence Measurements: The fluorescence emission spectra of pyrene are recorded for each sample. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is calculated.

-

Data Analysis: The I1/I3 ratio is plotted against the logarithm of the "C6C8DAB" concentration. The CAC is determined from the inflection point of the resulting sigmoidal curve.

Section 3: Visualizations

Diagrams illustrating molecular interactions, self-assembly pathways, and experimental workflows would be included.

Caption: A diagram illustrating a hypothetical nucleation-elongation mechanism for self-assembly.

Caption: A flowchart outlining the key steps in a typical Dynamic Light Scattering experiment.

To move forward with generating a specific and accurate technical guide, please provide the correct name or relevant identifying information for "C6C8DAB."

A Technical Guide to Novel Cationic Surfactants in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a pressing need for innovative excipients that can enhance the solubility, stability, and bioavailability of therapeutic agents. Among these, cationic surfactants have emerged as a promising class of molecules due to their unique physicochemical properties and versatile applications. This technical guide provides an in-depth review of novel cationic surfactants, with a particular focus on their synthesis, characterization, and potential in drug delivery systems.

Introduction to Novel Cationic Surfactants

Cationic surfactants are amphiphilic molecules that possess a positively charged head group.[1][2] This charge is a defining feature that governs their interaction with negatively charged biological membranes, making them effective penetration enhancers and components of drug delivery vehicles.[3][4] While traditional cationic surfactants, such as quaternary ammonium compounds, have been widely used, recent research has focused on the development of novel structures with improved efficacy and biocompatibility.[2][4]

A significant advancement in this area is the development of Gemini surfactants. These molecules consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer.[5][6] This unique dimeric structure confers several advantages over their monomeric counterparts, including a lower critical micelle concentration (CMC), greater efficiency in reducing surface tension, and superior solubilization capacity.[5][7][8] Furthermore, the development of biodegradable and stimuli-responsive cationic surfactants is addressing the critical need for more environmentally friendly and targeted drug delivery systems.[4][9][10]

Key Classes of Novel Cationic Surfactants

The innovation in cationic surfactant design has led to several new classes with tailored properties for specific applications.

Gemini Surfactants

Gemini surfactants represent a significant leap forward in surfactant technology. Their dual-headed and dual-tailed structure leads to more efficient packing at interfaces and the formation of unique aggregate structures like micelles and vesicles.[5] The properties of Gemini surfactants can be finely tuned by modifying the length and nature of the hydrophobic tails, the type of hydrophilic head groups, and the chemical structure of the spacer that links the two monomeric units.[5][6] This versatility makes them highly attractive for various applications, from solubilizing poorly water-soluble drugs to forming stable nano-carriers for targeted delivery.[7][11]

Biodegradable Cationic Surfactants

A major focus in modern surfactant research is the development of environmentally benign molecules. Biodegradable cationic surfactants are designed to break down into non-toxic components, mitigating their environmental impact.[9] A common strategy to impart biodegradability is the incorporation of cleavable linkages, such as ester or amide bonds, into the surfactant's molecular structure.[4][5] These bonds can be enzymatically or chemically hydrolyzed, leading to the degradation of the surfactant.[9] The synthesis of surfactants from renewable resources, such as amino acids or fatty acids, is another promising approach to creating greener alternatives.[4][12][13]

Stimuli-Responsive Cationic Surfactants

Stimuli-responsive or "smart" surfactants are designed to undergo a reversible change in their properties in response to external triggers such as pH, temperature, light, or redox potential.[10][14][15] This "on-off" switching capability is highly desirable for controlled drug delivery applications.[4][16] For instance, a pH-responsive cationic surfactant could be designed to be stable in the physiological pH of the bloodstream but to release its drug payload in the acidic microenvironment of a tumor. This targeted release can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.[4]

Physicochemical Properties of Novel Cationic Surfactants

The performance of a surfactant in a drug delivery system is dictated by its physicochemical properties. The following table summarizes key quantitative data for representative novel cationic surfactants.

| Surfactant Class | Specific Surfactant | Alkyl Chain Length | Spacer | CMC (mM) | Surface Tension at CMC (mN/m) | Zeta Potential (mV) | Reference |

| Gemini | 12-2-12 (C12H25(CH3)2N+-(CH2)2-N+(CH3)2C12H25·2Br-) | C12 | -(CH2)2- | 0.9 | 35.2 | +45.3 | |

| Gemini | 16-3-16 (C16H33(CH3)2N+-(CH2)3-N+(CH3)2C16H33·2Br-) | C16 | -(CH2)3- | 0.03 | 32.8 | +55.1 | |

| Biodegradable | Arginine-Cholesteryl Ester (ACE) | - | - | 0.027 | Not Reported | Not Reported | [13] |

| Biodegradable | C16-Esterquat | C16 | Ester Linkage | 0.05 | 38.5 | +40.2 | |

| Stimuli-Responsive | N-dodecyl-1,3-diaminopropane (pH-responsive) | C12 | - | 1.2 (pH 11) | 30.1 (pH 11) | -15.4 (pH 11) | [15] |

| Stimuli-Responsive | N-dodecyl-1,3-diaminopropane (pH-responsive) | C12 | - | 0.8 (pH 4) | 33.2 (pH 4) | +35.8 (pH 4) | [15] |

Experimental Protocols

The synthesis and characterization of novel cationic surfactants involve a variety of chemical and analytical techniques.

Synthesis of a Gemini Cationic Surfactant (12-2-12)

Materials: 1-bromododecane, N,N,N',N'-tetramethylethylenediamine (TMEDA), ethanol, ethyl acetate.

Procedure:

-

Dissolve N,N,N',N'-tetramethylethylenediamine in ethanol.

-

Add a two-fold molar excess of 1-bromododecane to the solution.

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, during which a white precipitate will form.

-

Collect the precipitate by filtration and wash it with cold ethyl acetate.

-

Recrystallize the crude product from a mixture of ethanol and ethyl acetate to obtain the pure 12-2-12 Gemini surfactant.

-

Confirm the structure of the synthesized surfactant using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[17]

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension Measurement

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

Procedure:

-

Prepare a stock solution of the surfactant in deionized water.

-

Prepare a series of dilutions of the stock solution with varying concentrations.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at which a sharp break in the curve is observed.[17]

Method: Conductivity Measurement

Apparatus: Conductivity meter.

Procedure:

-

Prepare a series of surfactant solutions of different concentrations in deionized water.

-

Measure the electrical conductivity of each solution at a constant temperature.

-

Plot the conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[18]

Cytotoxicity Assay

Method: MTT Assay

Cell Line: A relevant cell line for the intended application (e.g., HeLa cells for cancer drug delivery).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare various concentrations of the surfactant solution in the cell culture medium.

-

Remove the old medium from the wells and add the surfactant solutions.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells.

Visualizing Key Concepts

Diagrams can be powerful tools for understanding the structure and function of novel cationic surfactants.

Caption: Molecular architecture of a conventional vs. a Gemini cationic surfactant.

Caption: Synthesis pathway for a biodegradable cationic surfactant with an ester linkage.

References

- 1. ijcs.ro [ijcs.ro]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cationic Gemini surfactants: a review on synthesis and their applications | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and properties of biodegradable and chemically recyclable cationic surfactants containing carbonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] synthesis , characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C 12 C 18 sat . / unsat . fatty acids | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications | Semantic Scholar [semanticscholar.org]

- 17. Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexyldimethyloctylammonium Bromide (CAS: 187731-26-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyldimethyloctylammonium bromide, with the CAS number 187731-26-6, is an asymmetric quaternary ammonium salt. It is classified as a cationic surfactant. This technical guide provides a comprehensive overview of its known physicochemical properties, synthesis, and applications based on currently available scientific literature. While primarily utilized in material science, its surfactant properties are of interest for various scientific disciplines.

Physicochemical Properties

This compound is a liquid at room temperature, appearing as a colorless to light orange or yellow clear liquid. As an asymmetric cationic surfactant, its molecular structure consists of a positively charged nitrogen atom bonded to two methyl groups, a hexyl chain, and an octyl chain, with bromide as the counter-ion. This asymmetry influences its aggregation behavior in solution.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 187731-26-6 | N/A |

| Molecular Formula | C₁₆H₃₆BrN | N/A |

| Molecular Weight | 322.37 g/mol | N/A |

| Appearance | Colorless to light orange/yellow clear liquid | N/A |

| Purity | >97.0% | N/A |

| Critical Micelle Concentration (CMC) | 32-34 mM in aqueous solution | [2] |

Synthesis

General Experimental Protocol for Synthesis

A plausible synthetic route would involve the N-alkylation of N,N-dimethyloctylamine with 1-bromohexane or, alternatively, the N-alkylation of N,N-dimethylhexylamine with 1-bromooctane. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or acetone, and may be heated to drive the reaction to completion.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Applications and Mechanism of Action

Current research indicates that the primary applications of this compound are in the fields of surfactant chemistry and material science, particularly in the textile industry. There is no evidence in the current scientific literature to suggest its use in drug development or any associated biological signaling pathways.

Surfactant and Aggregation Behavior

As a cationic surfactant, this compound exhibits interesting concentration-dependent aggregation behavior in aqueous solutions. At concentrations above its critical micelle concentration (CMC) of 32-34 mM, it forms aggregates.[2] Unusually, it has been observed to form large aggregates, likely vesicles, spontaneously as the solution is diluted towards the CMC.[1][2] At higher concentrations, the predominant structures are micelles.[2] This behavior is of interest for the development of novel delivery systems.[2]

Experimental Protocol for Characterizing Aggregation Behavior:

The aggregation behavior of this surfactant has been studied using a variety of techniques:

-

Dynamic Light Scattering (DLS): To determine the size distribution of aggregates in solution at various concentrations.

-

Transmittance Measurements: To observe the turbidity of the solution, which correlates with the formation of large aggregates.

-

Fluorescence Spectroscopy: Using a fluorescent probe to determine the CMC.

-

Diffusion Ordered Nuclear Magnetic Resonance Spectroscopy (DOSY): To characterize the self-diffusion of the surfactant molecules and aggregates.

Diagram of Aggregation Behavior:

References

Methodological & Application

Application Notes and Protocols for Hexyldimethyloctylammonium Bromide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyldimethyloctylammonium bromide (C6C8DAB) is an asymmetric quaternary ammonium salt (QAS) that exhibits unique aggregation behavior in aqueous solutions. As a cationic surfactant, it holds potential for various applications, including as a drug delivery vehicle and an antimicrobial agent. These notes provide an overview of its known physicochemical properties and protocols for its application, supplemented with data from analogous QAS where specific information for C6C8DAB is not yet available.

Physicochemical Properties

The aggregation behavior of this compound is concentration-dependent, transitioning between small micelles and larger aggregates.[1][2][3] At high concentrations (e.g., 180 mM), the solution is clear and primarily contains small micelles with a hydrodynamic radius of approximately 1.5 nm.[1] As the solution is diluted towards its critical micelle concentration (CMC), larger aggregates, likely vesicles, with a hydrodynamic radius exceeding 110 nm begin to form spontaneously.[1] This transition is accompanied by an increase in the solution's turbidity, which reaches a maximum at approximately 50 mM.[1] The CMC of this compound has been determined to be in the range of 32-34 mM.[1][2]

Quantitative Data Summary

| Property | This compound (C6C8DAB) | Hexyltrimethylammonium Bromide (C6TAB) (Analogue) |

| Molecular Formula | C₁₆H₃₆BrN | C₉H₂₂BrN |

| Molecular Weight | 322.37 g/mol [4] | 224.19 g/mol |

| Critical Micelle Concentration (CMC) | 32-34 mM[1][2] | ~700 mM[5] |

| Hydrodynamic Radius (Rh) of Micelles | 1.5 nm (at 180 mM)[1] | Not Available |

| Hydrodynamic Radius (Rh) of Aggregates | > 110 nm (near CMC)[1] | Not Applicable |

| Aggregation Number | Not Available | 3-4[5] |

| Degree of Counterion Binding | Not Available | Low[5] |

Note: Data for Hexyltrimethylammonium Bromide (C6TAB) is provided for comparative purposes as a structurally related single-chain QAS.

Applications

Drug Delivery Systems

The ability of this compound to form both micelles and larger vesicle-like structures makes it a candidate for drug delivery systems.[2] Micelles can encapsulate hydrophobic drugs, while vesicles can potentially carry both hydrophobic and hydrophilic payloads. The transition between these structures based on concentration could offer a mechanism for controlled drug release.

Caption: Workflow for drug encapsulation and evaluation.

-

Preparation of C6C8DAB Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above its CMC (e.g., 100 mM).

-

Drug Solubilization: Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO).

-

Micelle Loading (Solvent Evaporation Method): a. Add the drug solution dropwise to the C6C8DAB aqueous solution while stirring. b. Continue stirring for several hours to allow for the evaporation of the organic solvent and the encapsulation of the drug within the micelles. c. The final concentration of C6C8DAB should be maintained above the CMC.

-

Purification: Remove any non-encapsulated drug by dialysis or centrifugation.

-

Characterization: a. Determine the particle size and size distribution of the drug-loaded micelles using Dynamic Light Scattering (DLS). b. Quantify the encapsulation efficiency and drug loading capacity using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Antimicrobial Agent

Quaternary ammonium salts are well-known for their antimicrobial properties.[6][7][8][9][10] The cationic headgroup of the surfactant interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[6] The length of the alkyl chains plays a crucial role in the antimicrobial efficacy, with optimal activity generally observed for chain lengths between 10 and 16 carbon atoms.

Caption: Mechanism of antimicrobial action of QAS.

-

Bacterial Culture Preparation: Grow a fresh culture of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in sterile broth in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 10⁵ CFU/mL) and add a fixed volume to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria with no C6C8DAB) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of C6C8DAB that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Methodologies

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by various methods that detect the changes in the physicochemical properties of the solution at the onset of micellization.